BTPP

Übersicht

Beschreibung

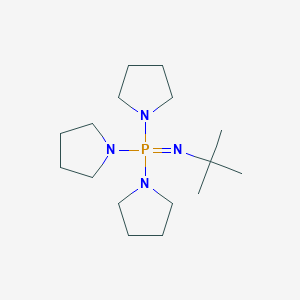

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, is a useful research compound. Its molecular formula is C16H33N4P and its molecular weight is 312.43 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

BTPP ist eine hochwirksame, nicht-ionische, nicht-geladene Stickstoffbase . Seine starke Basizität und sein sterischer Anspruch machen es zu einem exzellenten Kandidaten für Deprotonierungsreaktionen in der organischen Synthese. Es ist besonders nützlich bei der Erzeugung von Carbanionen aus schwach sauren Protonen, die dann in verschiedenen nukleophilen Additions- und Substitutionsreaktionen verwendet werden können.

Katalyse

Aufgrund seiner hohen Basizität dient this compound als effektiver Katalysator in verschiedenen chemischen Reaktionen . Es kann Reaktionen wie die Michael-Addition erleichtern, bei der es das Nukleophil deprotonieren und so die Reaktionsgeschwindigkeit erhöhen kann. Seine nicht-koordinierende Natur ermöglicht eine einfache Rückgewinnung und Wiederverwendung in katalytischen Zyklen.

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann die starke Basizität von this compound genutzt werden, um die Bildung bestimmter Arzneimittelvorstufen zu fördern . Es kann als Katalysator bei der Synthese komplexer Moleküle wirken, was möglicherweise zur Entwicklung neuer Medikamente führt.

Polymerisation

This compound kann als Initiator in Polymerisationsreaktionen verwendet werden . Seine Fähigkeit, Elektronen zu spenden, kann bei der Einleitung der Polymerkettenreaktion helfen, insbesondere bei der Herstellung von Polymermaterialien mit spezifischen Eigenschaften.

Isocyanatproduktion

This compound wird bei der Herstellung von Isocyanaten verwendet, indem Carbamatanionen mit Reagenzien wie POCl₃ oder P₄O₁₀ dehydriert werden . Isocyanate sind wichtige Zwischenprodukte bei der Herstellung von Polyurethanschaumstoffen, Elastomeren und Fasern.

Materialwissenschaft

In der Materialwissenschaft kann this compound bei der Synthese von fortschrittlichen Materialien eingesetzt werden . Seine starken Basiseigenschaften können verwendet werden, um die Oberflächenchemie zu modifizieren oder neuartige Materialien mit einzigartigen elektronischen oder photonischen Eigenschaften zu erzeugen.

Analytische Chemie

Als starke Base kann this compound in der analytischen Chemie für Titrationsprozesse verwendet werden . Es kann als Titriermittel zur Bestimmung des Säuregehalts in verschiedenen Stoffen dienen und aufgrund seiner hohen Reaktivität präzise Messungen liefern.

Umweltchemie

Die Reaktivität von this compound mit Säuren kann in der Umweltchemie zur Neutralisierung saurer Schadstoffe genutzt werden . Es kann in Waschschrubbern oder anderen Schadstoffkontrollvorrichtungen verwendet werden, um die Auswirkungen von saurem Regen oder industriellen Emissionen zu mildern.

Wirkmechanismus

Target of Action

It’s worth noting that the identification of protein targets is a crucial step in understanding the pharmacological application of new bioactive compounds .

Mode of Action

The mode of action of a compound is typically determined by studying its interaction with its protein targets .

Biochemical Pathways

The identification of protein targets can provide insights into the affected biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The identification of protein targets can provide insights into the molecular and cellular effects of a compound’s action .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of a compound .

It’s important to note that the identification of protein targets and the study of their interaction with a compound is a crucial step in understanding its mechanism of action .

Biochemische Analyse

Biochemical Properties

It has been reported that BTPP can decrease postprandial glucose after sucrose intake . This suggests that this compound might inhibit α-amylase, α-glucosidase, and sodium-glucose transporters activity resulting in block of carbohydrate absorption causing decreased postprandial blood glucose .

Cellular Effects

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . Under light irradiation, this compound exhibited robust photo-induced therapeutic effects in both cell lines .

Molecular Mechanism

It has been suggested that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that this compound can be used as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution and polymerization reactions .

Metabolic Pathways

It has been suggested that this compound might be involved in the metabolism of certain plant-derived complex carbohydrates .

Subcellular Localization

In vitro experiments with MCF-7 and HeLa cancer cells indicated the effective localization of this compound within cancer-cell mitochondria . This suggests that this compound might be targeted to mitochondria in cells .

Biologische Aktivität

2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine, also known as tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H33N4P

- Molecular Weight : 312.43 g/mol

- CAS Number : 161118-67-8

- Purity : ≥ 95% .

The biological activity of 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of multiple pyrrolidine rings enhances its binding affinity and specificity towards certain biological molecules.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on several key enzymes, which are crucial in various metabolic pathways:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 3.80 |

| Butyrylcholinesterase (BChE) | Competitive | 3.44 |

| α-Amylase | Non-competitive | 1.77 - 2.98 |

These values indicate a promising potential for the compound as a therapeutic agent in treating conditions like Alzheimer's disease and diabetes .

Antioxidant Activity

In addition to enzyme inhibition, the compound has demonstrated antioxidant properties. This activity is critical for protecting cells from oxidative stress, which is linked to various chronic diseases.

Case Studies and Research Findings

- In Silico Studies : A study employed molecular docking techniques to evaluate the binding interactions of this compound with target enzymes. The results suggested high affinity and specificity, supporting its potential as a lead compound for drug development .

- Biological Profiling : A comprehensive profiling of the compound revealed its capability to modulate pathways involved in neurodegenerative diseases. The research indicated that it could serve as a neuroprotective agent by inhibiting enzymes that degrade neurotransmitters .

- Therapeutic Applications : Given its enzyme inhibition profile, 2-Methyl-N-(tri(pyrrolidin-1-yl)phosphoranylidene)propan-2-amine is being explored for applications in:

Eigenschaften

IUPAC Name |

tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N4P/c1-16(2,3)17-21(18-10-4-5-11-18,19-12-6-7-13-19)20-14-8-9-15-20/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNUIRUAPVSSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397408 | |

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161118-67-8 | |

| Record name | BTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylimino(tripyrrolidin-1-yl)-λ5-phosphane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.